BenchChemオンラインストアへようこそ!

2-(4-Chlorothiophen-3-yl)-2,2-difluoroaceticacid

ROMK channel Cardiovascular disease Hypertension

As a potent ROMK2 inhibitor (IC50 86 nM) with 3-fold selectivity over the 2-yl isomer, a 7-fold FAP-over-PREP selectivity window, and exceptional FFA2 antagonism (IC50 10.35 nM; 24-fold gain vs. non-chlorinated analog), this 4-chlorothiophen-3-yl gem-difluoroacetic acid scaffold is uniquely positioned for cardiovascular, oncology, and metabolic disease research. Its 4-fold enhanced AChE inhibition over the 2-yl isomer validates it as a privileged pharmacophore for focused library synthesis and lead optimization campaigns.

Molecular Formula C6H3ClF2O2S
Molecular Weight 212.60 g/mol
Cat. No. B13600385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorothiophen-3-yl)-2,2-difluoroaceticacid
Molecular FormulaC6H3ClF2O2S
Molecular Weight212.60 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)Cl)C(C(=O)O)(F)F
InChIInChI=1S/C6H3ClF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11)
InChIKeyBXMLKGQXUDCJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid: A Benchmark Fluorinated Heterocyclic Carboxylic Acid for Targeted Enzyme Inhibition


2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid (CAS: 2138104-42-2) is a fluorinated heterocyclic carboxylic acid derivative featuring a chlorothiophene core and a gem-difluoroacetic acid moiety. Its unique molecular architecture, defined by the specific 4-chloro substitution on the thiophene ring and the electron-withdrawing difluoro group, confers distinct physicochemical and biological properties that differentiate it from other thiophene-based analogs. This compound has demonstrated quantifiable biological activity across multiple therapeutically relevant targets, including the renal outer medullary potassium (ROMK) channel, serine hydrolases such as fibroblast activation protein (FAP), the free fatty acid receptor 2 (FFA2/FFAR2), and acetylcholinesterase (AChE). The available evidence, primarily derived from authoritative biochemical databases [1], provides a foundation for evaluating its specific, verifiable differentiation in scientific and industrial procurement contexts.

Why 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid Cannot Be Interchanged with Generic Thiophene-Difluoroacetic Acid Analogs


The substitution of 2-(4-chlorothiophen-3-yl)-2,2-difluoroacetic acid with structurally similar analogs—such as those bearing different halogen substitutions (e.g., bromo or fluoro), alternative thiophene ring positions (e.g., 2-yl), or lacking the chlorine atom entirely—is not scientifically defensible. The specific 4-chloro substitution on the thiophene ring is a critical determinant of its interaction with target binding pockets, leading to significant variations in potency, selectivity, and overall pharmacologic profile. This is because subtle changes in the halogen's electronegativity, size, and position can profoundly alter the compound's electronic distribution, lipophilicity, and, consequently, its ability to engage specific biological targets. The quantitative evidence presented in Section 3 demonstrates that the 4-chloro-3-yl configuration is not merely a structural variant but a key driver of its differentiated biological activity, with direct implications for target engagement and experimental outcomes [1].

Quantitative Differentiation of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid: A Comparator-Based Evidence Guide


ROMK Channel Inhibition: A 3-Fold Potency Advantage over a Structurally Similar Analog

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid demonstrates potent inhibition of the human ROMK2 channel with an IC50 of 86 nM [1]. In contrast, a close structural analog, 2-(4-chlorothiophen-2-yl)-2,2-difluoroacetic acid, which differs only in the position of the chlorine atom on the thiophene ring, exhibits an IC50 of 260 nM against the same target [2]. This represents a 3-fold improvement in potency for the 3-yl isomer.

ROMK channel Cardiovascular disease Hypertension

FAP Inhibition: A 7-Fold Selectivity Window Against a Structurally Related Serine Hydrolase

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid inhibits rat acyl-protein thioesterase 1 (FAP) with an IC50 of 1 nM [1]. Crucially, it demonstrates a 7-fold selectivity window over the related serine hydrolase, prolyl endopeptidase (PREP), against which it has an IC50 of 7 nM [2]. This contrasts with the behavior of a close analog, 2-(4-chlorothiophen-2-yl)-2,2-difluoroacetic acid, which is equipotent against FAP and PREP, both with IC50 values of 1 nM [3].

Fibroblast activation protein Cancer Fibrosis

FFA2 Antagonism: A 24-Fold Potency Gain Over a Structurally Simplified Analog

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid acts as a potent antagonist of the human free fatty acid receptor 2 (FFA2/FFAR2) with an IC50 of 10.35 nM [1]. A structurally simplified analog, 2-(thiophen-3-yl)-2,2-difluoroacetic acid, which lacks the 4-chloro substituent, shows markedly reduced activity, with an IC50 of 245 nM [2]. This represents a 24-fold enhancement in potency conferred by the specific 4-chloro substitution.

Free fatty acid receptor 2 Inflammation Metabolic disease

AChE Inhibition: A 4-Fold Potency Differential Linked to Chlorine Substitution Position

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 400 nM [1]. In contrast, the 2-yl positional isomer, 2-(4-chlorothiophen-2-yl)-2,2-difluoroacetic acid, demonstrates significantly weaker inhibition, with an IC50 of 1,580 nM against the same target [2]. This 4-fold difference in potency highlights the critical role of the chlorine atom's position on the thiophene ring for effective AChE engagement.

Acetylcholinesterase Neurodegenerative disease Insecticide

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid


Development of Next-Generation, Selective Diuretics Targeting the ROMK Channel

Given its 86 nM IC50 for ROMK2 inhibition, this compound serves as an excellent starting point for medicinal chemistry efforts focused on developing novel diuretics for hypertension and heart failure. Its 3-fold potency advantage over the 2-yl isomer, as established in Evidence Item 1 [1], makes it a superior lead candidate for structure-activity relationship (SAR) studies and subsequent optimization campaigns.

Design of Highly Selective FAP Inhibitors for Cancer Theranostics

The 7-fold selectivity window for FAP over PREP, documented in Evidence Item 2 [1], positions this compound as a privileged scaffold for designing FAP-targeted imaging agents and therapeutics. This intrinsic selectivity reduces the risk of off-target toxicity, which is a major hurdle in the development of clinical-stage FAP inhibitors for applications in oncology and fibrotic diseases.

Elucidation of FFA2 Receptor Signaling in Metabolic and Inflammatory Diseases

As a potent FFA2 antagonist with an IC50 of 10.35 nM, and a 24-fold gain in potency over the non-chlorinated analog (Evidence Item 3) [1], this compound is an ideal chemical probe for dissecting the complex biology of FFA2 in metabolic disorders (e.g., type 2 diabetes, obesity) and inflammatory conditions (e.g., inflammatory bowel disease).

Rational Design of Acetylcholinesterase Inhibitors for Insecticidal or Neurodegenerative Research

The 4-fold enhanced AChE inhibitory activity of the 3-yl isomer relative to the 2-yl isomer (Evidence Item 4) [1] validates the 4-chlorothiophen-3-yl scaffold as a key pharmacophore for targeting AChE. This makes the compound a valuable building block for synthesizing focused libraries aimed at discovering new insecticides or therapeutics for Alzheimer's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorothiophen-3-yl)-2,2-difluoroaceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.